Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate
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Overview
Description
Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate is a chemical compound belonging to the class of benzothiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate can be synthesized through the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate . This reaction involves the formation of a cyclic structure by intramolecular condensation, typically under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or hydrazines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzothiopyran ring.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate is unique due to its specific structural features, such as the benzothiopyran ring and the acetate group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
86628-20-8 |
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Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl 2-(4-oxo-2,3-dihydrothiochromen-2-yl)acetate |
InChI |
InChI=1S/C12H12O3S/c1-15-12(14)7-8-6-10(13)9-4-2-3-5-11(9)16-8/h2-5,8H,6-7H2,1H3 |
InChI Key |
XZAAMLFANSJUSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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